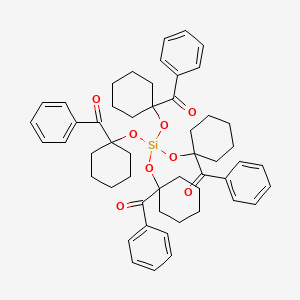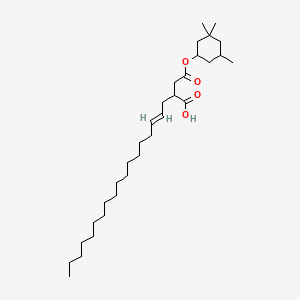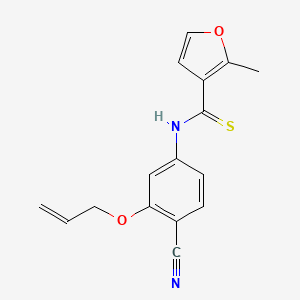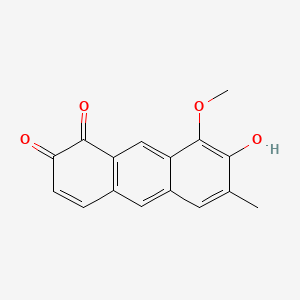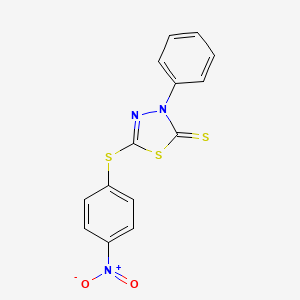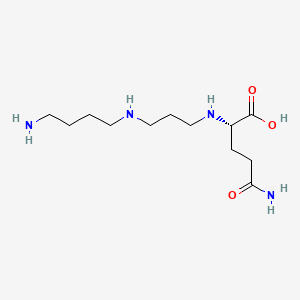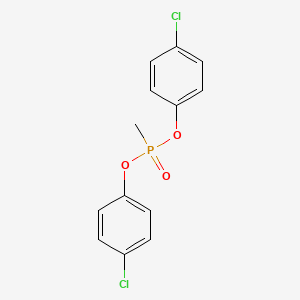
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a methyl group and two p-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(p-chlorophenyl) ester typically involves the reaction of methylphosphonic dichloride with p-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
CH3P(O)Cl2+2C6H4ClOH→CH3P(O)(OC6H4Cl)2+2HCl
This reaction is usually conducted in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Yields phosphonic acid and p-chlorophenol.
Oxidation: Produces phosphonic acid derivatives.
Substitution: Results in the formation of substituted phosphonic esters.
Scientific Research Applications
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, bis(p-chlorophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the structure of phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties but different applications.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: Shares structural similarities but differs in its ester groups and specific applications.
Uniqueness
Phosphonic acid, methyl-, bis(p-chlorophenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to mimic phosphate groups makes it particularly valuable in biological and medicinal research .
Properties
CAS No. |
6395-59-1 |
|---|---|
Molecular Formula |
C13H11Cl2O3P |
Molecular Weight |
317.10 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C13H11Cl2O3P/c1-19(16,17-12-6-2-10(14)3-7-12)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
InChI Key |
GGTUMCQOLITEHT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



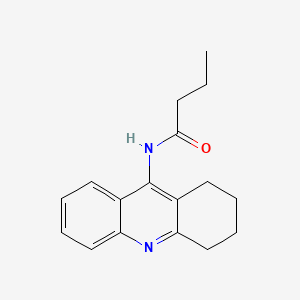
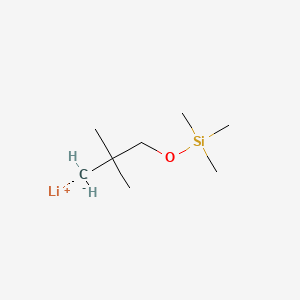
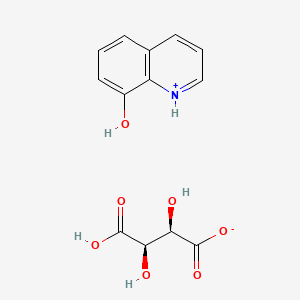


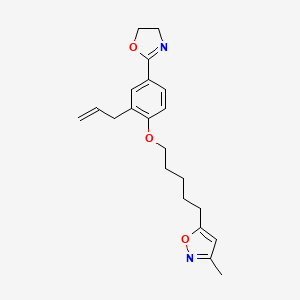
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
